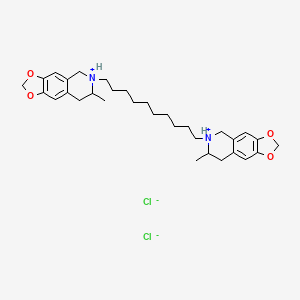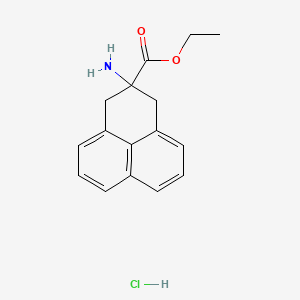![molecular formula C21H21N2O7S- B13740250 6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)
6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate typically involves a multi-step process. The initial step often includes the formation of the quinoline core, followed by the introduction of the ethoxy group at the 6th position. The (E)-3-(3-nitrophenyl)prop-2-enyl group is then attached through a series of coupling reactions. The final step involves the methylation of the sulfate group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group plays a crucial role in its biological activity, often participating in redox reactions and forming reactive intermediates that interact with cellular components.
相似化合物的比较
Similar Compounds
6-ethoxyquinoline: Lacks the (E)-3-(3-nitrophenyl)prop-2-enyl group, resulting in different biological activities.
2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline: Lacks the ethoxy group, affecting its chemical reactivity and applications.
6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline: Without the methyl sulfate group, it exhibits different solubility and stability properties.
Uniqueness
6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate is unique due to the presence of all three functional groups, which contribute to its distinct chemical and biological properties
属性
分子式 |
C21H21N2O7S- |
|---|---|
分子量 |
445.5 g/mol |
IUPAC 名称 |
6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate |
InChI |
InChI=1S/C20H18N2O3.CH4O4S/c1-2-25-19-11-12-20-16(14-19)9-10-17(21-20)7-3-5-15-6-4-8-18(13-15)22(23)24;1-5-6(2,3)4/h3-6,8-14H,2,7H2,1H3;1H3,(H,2,3,4)/p-1/b5-3+; |
InChI 键 |
CLMMORLXFIXXPU-WGCWOXMQSA-M |
手性 SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2)C/C=C/C3=CC(=CC=C3)[N+](=O)[O-].COS(=O)(=O)[O-] |
规范 SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2)CC=CC3=CC(=CC=C3)[N+](=O)[O-].COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



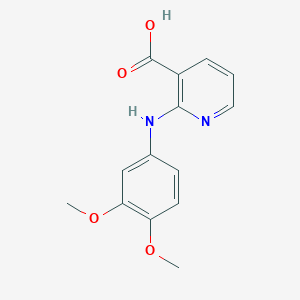
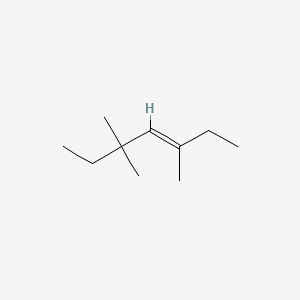

![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione](/img/structure/B13740190.png)
![2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol](/img/structure/B13740191.png)
![Dihydromorphinon-N-oxyd-ditartarat [German]](/img/structure/B13740197.png)
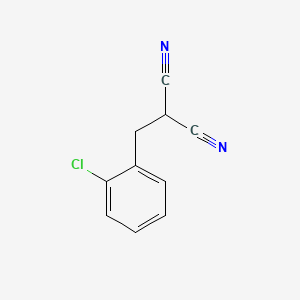

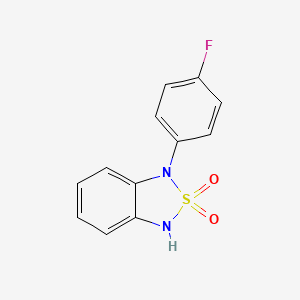
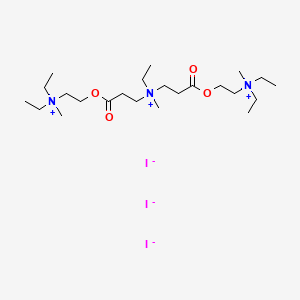
![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)
